
4,5-Dihydrofuran-2-carbonitrile
Overview
Description
4,5-Dihydrofuran-2-carbonitrile is a five-membered heterocyclic compound featuring a partially unsaturated furan ring (with one double bond) and a nitrile group at the C2 position. The nitrile group imparts significant electron-withdrawing character, influencing the compound’s reactivity and intermolecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydrofuran-2-carbonitrile can be synthesized through various methods. One common approach involves the use of a tandem Knoevenagel–Michael–O-cyclization sequence. This method typically involves the reaction of aroyl acetonitriles with aromatic aldehydes in the presence of imidazolium ylide and a base such as triethylamine (Et3N) . The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the dihydrofuran ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up can be applied. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored for sustainable production .
Chemical Reactions Analysis
Nucleophilic Additions and Cyclization Reactions
The electrophilic carbon adjacent to the nitrile group facilitates nucleophilic attacks. For example:
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Tin-catalyzed reactions with α-hydroxy ketones and 1,1-dicyanoalkenes yield 2-amino-4,5-dihydrofuran-3-carbonitriles via tin enolate intermediates .
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Michael-type additions using cyanothioacetamide and α-bromochalcones produce dihydrothiophene derivatives (e.g., trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles) .
Mechanistic studies using DFT calculations reveal that cyclization occurs through either:
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Intramolecular S<sub>N</sub>2 substitution (for S,S/R,R-diastereomers), or
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Nucleophilic addition to SCN followed by HNCS elimination (for S,R/R,S-diastereomers) .
Radical Cyclization Pathways
Manganese(III) acetate-mediated radical cyclization forms carbon-carbon bonds, critical for synthesizing fused heterocycles. The reaction involves:
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Generation of radical intermediates via Mn(III) oxidation.
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Cyclization to form the dihydrofuran ring.
Key factors influencing yield :
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Solvent polarity (polar aprotic solvents favored)
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Temperature (optimized at 60–80°C).
Thermal Aromatization
Heating 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles (1a–f ) at 150°C yields 2-aminofuran-3-carbonitriles (2a–f ) through dehydrogenation .
Photooxidative Ring Expansion
Under UV light, 2a–f undergo oxidation to form 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles (3b–e ) .
Hydrolysis and Ring-Opening Reactions
Mild acidic hydrolysis of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles produces tetrahydro-2-oxofuran-3,4-dicarbonitriles (4a–g ) . For example:
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Hydrolysis of 1a (HCl, 25°C) gives 4a (85% yield), which further converts to 2,5-dihydro-2-oxofuran-3-carbonitrile (5 ) upon heating .
Multi-Component Reactions
A three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes forms trans-4,5-dihydrofuran-3-carbonitriles via:
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Knoevenagel condensation (aldehyde + β-ketonitrile).
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Michael addition (pyridinium ylide attack).
Representative Yields :
Aldehyde | Product Yield (%) |
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Benzaldehyde | 78 |
4-Nitrobenzaldehyde | 65 |
Mechanistic Insights from DFT Studies
For reactions involving α-thiocyanatoacetophenone and cyanothioacrylamides:
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Activation energies differ between diastereomeric pathways:
Key Transition States :
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Heterocycles:
4,5-Dihydrofuran-2-carbonitrile serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity as an electrophile allows it to participate in nucleophilic addition reactions, forming new carbon-nitrogen or carbon-carbon bonds.
2. Functionalization:
The cyano group in this compound can undergo various chemical reactions such as oxidation and reduction. These reactions can yield derivatives with different functionalities, making it a versatile compound in synthetic chemistry .
Medicinal Chemistry
1. Anticancer Research:
Recent studies have highlighted the potential of this compound and its derivatives in anticancer applications. For instance, compounds derived from this structure have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
2. Neuroprotective Effects:
Research has also explored the neuroprotective properties of compounds related to this compound. Animal model studies suggest that these compounds may enhance GABAergic activity, which could lead to reduced seizure frequency and offer potential as anticonvulsant agents.
Materials Science
1. Organic Photovoltaics:
The structural characteristics of this compound make it suitable for applications in organic photovoltaics. Its ability to act as an electron acceptor can be utilized in the development of efficient organic solar cells .
2. Biological Imaging:
Due to its electronic properties, derivatives of this compound are being investigated for use in biological imaging techniques. The tunable nature of its structure allows for modifications that enhance its imaging capabilities .
1. Anticancer Activity Study:
A study conducted on a series of furan derivatives including this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.08 to 1.14 µM. This indicates potent activity against cell proliferation and suggests further exploration for therapeutic applications.
2. Neuroprotective Study:
In animal models of epilepsy, compounds derived from this compound were found to enhance GABAergic activity significantly. This led to reduced seizure frequency and highlights the compound's potential use as an anticonvulsant agent.
Mechanism of Action
The mechanism of action of 4,5-dihydrofuran-2-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the dihydrofuran ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Structural Features and Ring Puckering
The dihydrofuran ring exhibits puckering due to partial saturation, which can be quantified using Cremer-Pople parameters . Compared to fully saturated analogs like tetrahydrofuran, the reduced puckering in 4,5-dihydrofuran derivatives arises from the constrained geometry of the double bond. Key structural variations are observed in substituted derivatives:
Bond Angles :
- In the parent compound (hypothetical), bond angles near the oxygen atom (e.g., C2–C3–O1) are expected to be close to 112.8° based on analogs like 5-benzoyl derivatives .
- Substituents influence local geometry. For example, in (2H)-trans-5-benzoyl-4-(3-bromophenyl)-2-indolyl derivatives, the C1–C2–C3–O1 torsion angle is 178.2°, indicating near-planarity between the benzoyl and dihydrofuran moieties .
Steric Effects :
Table 1: Structural Parameters of Selected Derivatives
Electronic Effects
The nitrile group at C2 withdraws electron density, polarizing the dihydrofuran ring. This contrasts with derivatives bearing electron-donating groups (e.g., methoxy or alkyl substituents), which increase electron density and alter reactivity. For example:
- Benzoyl Substituents : The carbonyl group in 5-benzoyl derivatives () further withdraws electrons, amplifying the ring’s electrophilicity.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, analyzed via graph set theory , differ significantly across derivatives:
- Nitrile Group : Acts as a weak hydrogen bond acceptor, forming C≡N···H interactions.
- Benzoyl/Oxygen Interactions : In 5-benzoyl derivatives (), the carbonyl oxygen forms stronger hydrogen bonds (e.g., O1···H–N), stabilizing crystal lattices.
- Indolyl Groups : The N–H group in indole derivatives (–6) participates in N–H···O/N hydrogen bonds, creating layered or helical packing motifs.
Comparative Reactivity
- Nitrile Reactivity : The C≡N group may undergo nucleophilic addition, contrasting with ester- or amide-containing analogs.
- Ring Strain : Partial unsaturation increases susceptibility to ring-opening reactions compared to fully saturated tetrahydrofurans.
Biological Activity
4,5-Dihydrofuran-2-carbonitrile is a heterocyclic organic compound characterized by its molecular formula CHNO. This compound plays a significant role in various biological and chemical processes, particularly in enzyme studies and as a precursor for bioactive molecules. Its structural features include a nitrile group attached to the furan ring, which contributes to its reactivity and biological interactions.
This compound is primarily known for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of carbon-carbon bonds, where the compound acts as a key intermediate. The mechanism typically involves two main steps: oxidative addition and transmetalation, facilitating the coupling of aryl or alkenyl halides with organoboron compounds.
Biochemical Pathways
The biochemical activity of this compound extends to its interactions with various enzymes and proteins. Research indicates that furan derivatives can influence cellular processes by modulating enzyme activity or altering gene expression. This suggests potential applications in pharmacological contexts, where such interactions could lead to therapeutic effects .
Biological Activity and Case Studies
Several studies have highlighted the biological relevance of this compound:
- Enzyme Inhibition : In a study focusing on enzyme mechanisms, this compound was found to exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This inhibition can alter cellular responses and has implications for drug development targeting metabolic diseases .
- Synthesis of Bioactive Compounds : The compound serves as a building block for synthesizing various bioactive molecules. For instance, it has been utilized in reactions yielding amino-substituted derivatives that possess significant biological activities, including anti-inflammatory and antimicrobial properties .
Research Applications
This compound has been extensively studied for its applications in:
- Organic Synthesis : It is used as an intermediate in synthesizing complex organic molecules and heterocycles.
- Pharmacology : Research indicates that derivatives of this compound may exhibit various pharmacological effects, including antioxidant and antibacterial activities .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4,5-Dihydrofuran-2-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (monitored via TLC). Analytical techniques such as NMR and HPLC are critical for verifying purity and intermediate formation. For example, -NMR can confirm the absence of unreacted precursors by tracking proton shifts in the dihydrofuran ring .
Q. How can researchers characterize the molecular conformation of this compound?
Ring puckering analysis is essential for understanding the non-planar geometry of the dihydrofuran ring. Using Cremer-Pople coordinates, researchers calculate puckering amplitude () and phase angle () from crystallographic data. Software like SHELXL refines these parameters, revealing deviations from planarity (e.g., envelope or twist conformations) .
Q. What spectroscopic methods are most effective for identifying functional groups in this compound?
- FT-IR : Detects nitrile (-C≡N) stretches near 2200–2260 cm and furan ring C-O-C vibrations (~1250 cm).
- -NMR : Confirms nitrile carbon resonance at ~115–120 ppm and sp carbons in the dihydrofuran ring (δ 70–90 ppm). Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular ion consistency .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound derivatives?
Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., , ) using crystallographic software like PLATON . For example, discrepancies in dimer vs. chain formations can arise from solvent polarity; re-refinement with SHELXL and validation via Hirshfeld surfaces can reconcile such differences .
Q. What computational strategies predict the reactivity of the nitrile group in electrophilic substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (FMOs) to assess nitrile electrophilicity. Local electrophilicity index () and Fukui functions () identify reactive sites. For instance, a high at the nitrile carbon correlates with nucleophilic attack susceptibility .
Q. How does stereoelectronic effects influence the regioselectivity of ring-opening reactions in this compound?
The Bürgi-Dunitz angle and hyperconjugative interactions (e.g., σ → σ) dictate ring-opening pathways. For example, nucleophiles attack the α-position to the nitrile due to greater orbital overlap, validated by NBO analysis in Gaussian 09 .
Q. What methodologies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Comparative Molecular Field Analysis (CoMFA) : Aligns derivatives to correlate steric/electrostatic fields with activity.
- Free-Wilson analysis : Deconstructs substituent contributions to resolve outliers (e.g., contradictory IC values for halogenated analogs) .
Q. Methodological Tools and Best Practices
- Crystallography : Use Olex2 with SHELXL for refinement and Mercury for visualization. Validate hydrogen bonds with CrystalExplorer .
- Synthesis Optimization : Employ Design of Experiments (DoE) to screen solvent/base combinations, reducing trial runs by 70% .
- Data Contradiction Resolution : Apply Consensus Clustering to reconcile conflicting bioactivity or spectroscopic datasets .
Properties
IUPAC Name |
2,3-dihydrofuran-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMRMSTYDMIIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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